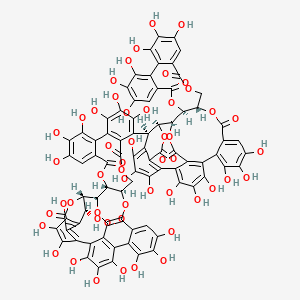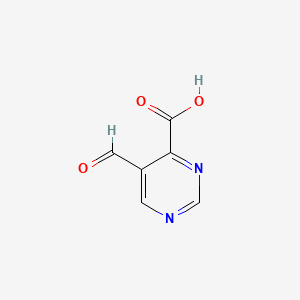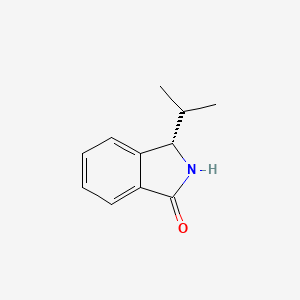
S-アデノシルメチオニン-1,4-ブタンジスルホネート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SAMe-1,4-Butanedisulfonate, also known as S-Adenosyl-L-methionine 1,4-butanedisulfonate, is a stable salt form of S-Adenosyl-L-methionine (SAMe). SAMe is a naturally occurring compound found in all living cells and is involved in various biochemical processes, including methylation, transsulfuration, and aminopropylation. It is widely used in the treatment of depression, liver disorders, osteoarthritis, and fibromyalgia .
科学的研究の応用
SAMe-1,4-Butanedisulfonate has diverse applications in scientific research :
Chemistry: It is used as a methyl donor in various chemical reactions and studies involving methylation processes.
Biology: SAMe is involved in the synthesis of neurotransmitters and phospholipids, making it essential for studying cellular functions and signaling pathways.
Medicine: SAMe is used in the treatment of depression, liver disorders, osteoarthritis, and fibromyalgia. It has shown efficacy in improving mood, liver function, and joint health.
Industry: SAMe is used in the production of dietary supplements and pharmaceuticals due to its therapeutic properties.
作用機序
Target of Action
SAMe-1,4-Butanedisulfonate, also known as S-Adenosylmethionine (SAMe), is a natural substance present in all living cells . It plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation . SAMe is able to increase the central turnover rate of dopamine and serotonin . In fact, SAMe raises cerebrospinal fluid levels of both homovanillic acid and 5-hydroxyindoleacetic acid, while lowering the levels of serum prolactin .
Mode of Action
SAMe’s mechanism of action is still unclear . It has been shown that same is involved in transmethylation, transsulfuration, and aminopropylation . As a methyl-group donor, SAMe is involved in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine, and other molecules .
Biochemical Pathways
SAMe occupies a central position in the metabolism of all cells as a precursor molecule to three main pathways: methylation, transsulfuration, and aminopropylation . To sustain the normal function of these pathways, a sufficient source of SAMe is essential .
Pharmacokinetics
A study showed that SAMe administered orally significantly increased plasma SAMe concentrations, and peak concentrations usually occurred 2–4 hours after dosing .
Result of Action
Numerous studies over the past decades have shown that SAMe is effective in the treatment of depression, osteoarthritis, and liver disease . SAMe has a very favorable side-effect profile, comparable with that of placebos . The existing trials of SAMe, used as monotherapy or add on to another antidepressants, have shown encouraging and generally positive results .
Action Environment
In its native form, SAMe is labile and degrades rapidly . Several patents for stable salts of same have been granted . Among them, toluenedisulfonate and 1,4-butanedisulfonate forms have been chosen for pharmaceutical development . The impact of food on the drug was significant and might access to the absorption site and affect biochemical reactions .
生化学分析
Biochemical Properties
SAMe-1,4-Butanedisulfonate is involved in numerous biochemical pathways, including transmethylation, transsulfuration, and aminopropylation . It interacts with various enzymes, proteins, and other biomolecules to regulate these pathways. For instance, it serves as a precursor molecule in the aminopropylation pathway, leading to the synthesis of polyamines .
Cellular Effects
SAMe-1,4-Butanedisulfonate has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to have antidepressant-like effects in mice submitted to the forced swimming test and tail suspension test .
Molecular Mechanism
At the molecular level, SAMe-1,4-Butanedisulfonate exerts its effects through various mechanisms. It participates in over 100 different reactions as a donor of methyl groups in reactions catalyzed by methyltransferase enzymes . It also influences the synthesis of glutathionine through the transsulfuration pathway .
Temporal Effects in Laboratory Settings
The effects of SAMe-1,4-Butanedisulfonate over time in laboratory settings have been observed in several studies. It has been shown to have a positive influence on red blood cell and hepatic redox status, improving resilience to osmotic challenge .
Dosage Effects in Animal Models
In animal models, the effects of SAMe-1,4-Butanedisulfonate vary with different dosages. For instance, it has been observed to increase the thickness and cell density of lesioned cartilages in experimental osteoarthritis rabbits at dosages of 30 and 60 mg/kg/day . At dosages of 60 and 100 mg/kg/day, it has been shown to protect rats from liver injury induced by d-galactosamine .
Metabolic Pathways
SAMe-1,4-Butanedisulfonate is involved in several metabolic pathways. It serves as a precursor molecule to three main pathways: methylation, transsulfuration, and aminopropylation . It interacts with various enzymes and cofactors within these pathways.
Subcellular Localization
Given its involvement in numerous biochemical pathways, it is likely to be found in various compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of SAMe-1,4-Butanedisulfonate involves several steps. One novel method includes the following steps :
- Reacting diethylene glycol dimethyl ether with boron trifluoride ether solution in epoxy chloropropane to synthesize an intermediate compound.
- Performing a methylation reaction on the intermediate compound using another compound as the initial material to obtain a second intermediate.
- Salifying the second intermediate to obtain the final product, SAMe-1,4-Butanedisulfonate.
This method is advantageous due to the availability of raw materials, simplicity of operation, and higher total yield, making it suitable for industrial production.
化学反応の分析
SAMe-1,4-Butanedisulfonate undergoes various chemical reactions, including :
Oxidation: SAMe can be oxidized to form S-adenosylhomocysteine.
Reduction: It can be reduced to form 5’-methylthioadenosine.
Substitution: SAMe can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed from these reactions include S-adenosylhomocysteine, 5’-methylthioadenosine, and various substituted derivatives.
類似化合物との比較
SAMe-1,4-Butanedisulfonate is unique compared to other similar compounds due to its stability and efficacy . Similar compounds include:
S-Adenosyl-L-methionine disulfate tosylate: Another stable salt form of SAMe, used for similar therapeutic purposes.
S-Adenosyl-L-methionine tosylate: A less stable form of SAMe, with similar applications but lower stability.
S-Adenosyl-L-methionine chloride: Another form of SAMe, used in research and therapeutic applications but with different stability and solubility properties.
SAMe-1,4-Butanedisulfonate stands out due to its higher stability, making it more suitable for industrial production and therapeutic use.
特性
CAS番号 |
101020-79-5 |
|---|---|
分子式 |
C42H74N12O28S8 |
分子量 |
1451.6 g/mol |
IUPAC名 |
(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;butane-1,4-disulfonate;butane-1,4-disulfonic acid |
InChI |
InChI=1S/2C15H22N6O5S.3C4H10O6S2/c2*1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;3*5-11(6,7)3-1-2-4-12(8,9)10/h2*5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1-4H2,(H,5,6,7)(H,8,9,10) |
InChIキー |
QWARKYOPJRNOOU-UHFFFAOYSA-N |
SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] |
異性体SMILES |
C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] |
正規SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] |
同義語 |
(3S)-5’-[(3-Amino-3-carboxypropyl)methylsulfonio]-5’-deoxyadenosine 1,4-Butanedisulfonate 1,4-Butanedisulfonate (2:1:2); 1,4-Butanedisulfonic Acid, ion(2-)Bis[(3S)-5’-[(3-amino-3-carboxypropyl)methylsulfonio]-5’-deoxyadenosine] 1,4-Butanedisulfonate ( |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B590719.png)

![Ethyl 4-[(heptan-2-yl)amino]benzoate](/img/structure/B590724.png)

![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)

